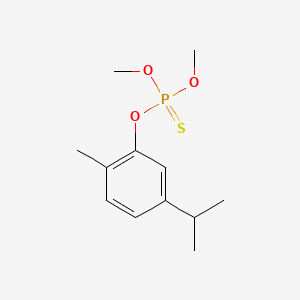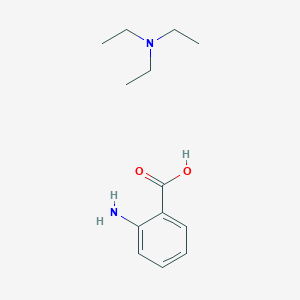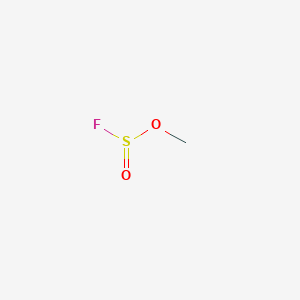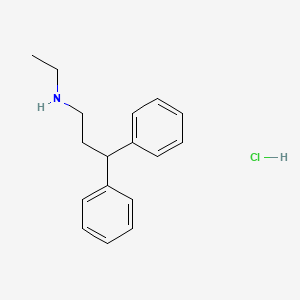
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester is an organophosphorus compound with the molecular formula C12H19O3PS. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of phosphorus and sulfur atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O-carvacryl O,O-dimethyl ester typically involves the reaction of carvacrol with dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows: [ \text{Carvacrol} + \text{Dimethyl phosphorochloridothioate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorothioic acid, O-carvacryl O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioate derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorothioic esters.
Applications De Recherche Scientifique
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pesticides and other agrochemicals due to its biological activity.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O-carvacryl O,O-dimethyl ester involves the inhibition of specific enzymes, particularly those involved in the breakdown of neurotransmitters. The compound interacts with the active site of the enzyme, preventing its normal function and leading to an accumulation of neurotransmitters. This mechanism is similar to other organophosphorus compounds, which act as acetylcholinesterase inhibitors.
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O-carvacryl O,O-dimethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Known for its use as a pesticide.
Phosphorodithioic acid, O,O-diethyl ester: Used in various industrial applications.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities. Its versatility in different fields of research and industry highlights its importance as a valuable compound.
Propriétés
Numéro CAS |
15043-63-7 |
|---|---|
Formule moléculaire |
C12H19O3PS |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
dimethoxy-(2-methyl-5-propan-2-ylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O3PS/c1-9(2)11-7-6-10(3)12(8-11)15-16(17,13-4)14-5/h6-9H,1-5H3 |
Clé InChI |
GVNHAMVMELYILJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)OP(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)




